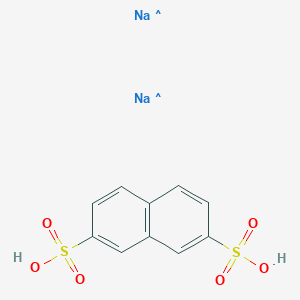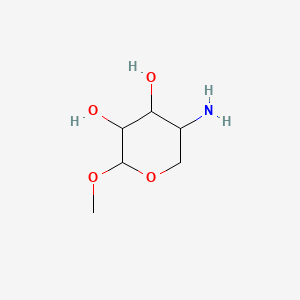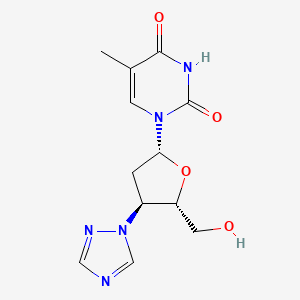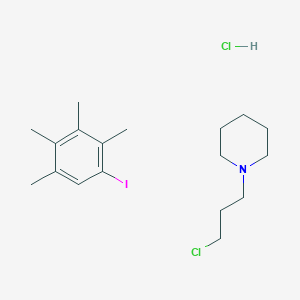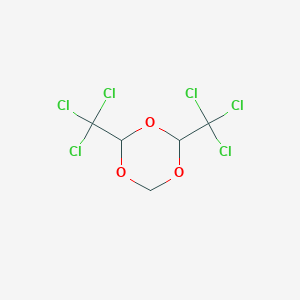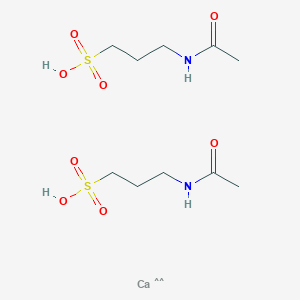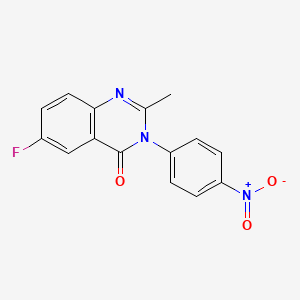
4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-nitrophenyl)- is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-nitrophenyl)- typically involves the condensation of 2-amino-5-fluorobenzoic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the quinazolinone core.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, where the methyl group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products:
Reduction: 6-fluoro-2-methyl-3-(4-aminophenyl)-4(3H)-quinazolinone.
Oxidation: 6-fluoro-2-carboxy-3-(4-nitrophenyl)-4(3H)-quinazolinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The quinazolinone core can inhibit enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
- 4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(4-nitrophenyl)-
- 4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-aminophenyl)-
- 4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-methoxyphenyl)-
Comparison:
Uniqueness: The presence of both fluorine and nitro groups in 4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-nitrophenyl)- makes it more reactive and versatile compared to its analogs.
Reactivity: The fluorine atom increases the compound’s electrophilicity, making it more susceptible to nucleophilic substitution reactions.
Biological Activity: The nitro group can be reduced to an amino group, potentially enhancing the compound’s biological activity and making it a valuable lead compound for drug development.
Properties
CAS No. |
49579-18-2 |
|---|---|
Molecular Formula |
C15H10FN3O3 |
Molecular Weight |
299.26 g/mol |
IUPAC Name |
6-fluoro-2-methyl-3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H10FN3O3/c1-9-17-14-7-2-10(16)8-13(14)15(20)18(9)11-3-5-12(6-4-11)19(21)22/h2-8H,1H3 |
InChI Key |
JKQJYQQUAAXVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


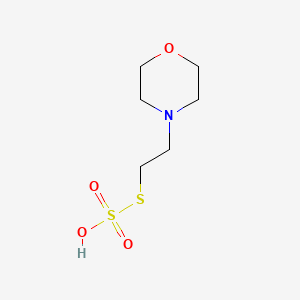
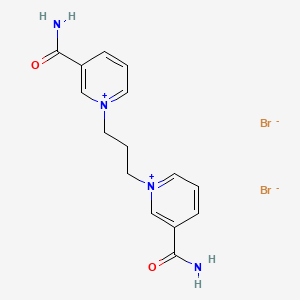
![(1R,2S,3R,3'R,4R,5'S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B15196909.png)

